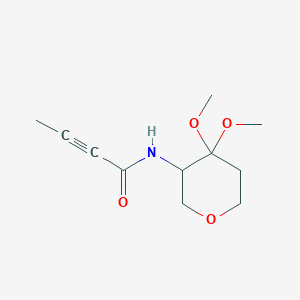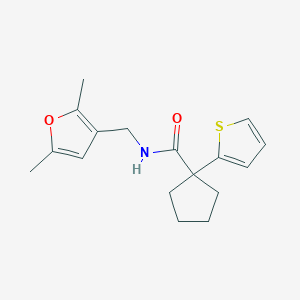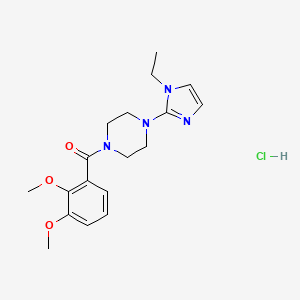
N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in medicinal chemistry. This compound has been found to exhibit various biological activities, making it a promising candidate for the development of new drugs.
Mechanism of Action
The mechanism of action of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide is not fully understood. However, it has been suggested that this compound may act by inhibiting certain enzymes or signaling pathways involved in various biological processes.
Biochemical and Physiological Effects:
N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and exhibit antimicrobial activity. This compound has also been found to have neuroprotective effects and may improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide is its potential use in the development of new drugs. However, this compound has certain limitations for lab experiments. It is relatively unstable and may degrade over time, making it difficult to use in long-term experiments. Additionally, the synthesis of this compound can be challenging, requiring specialized equipment and expertise.
Future Directions
There are several future directions for the study of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide. One potential direction is the development of new drugs based on this compound. Researchers may also investigate the mechanism of action of this compound in more detail to better understand its biological activities. Additionally, the synthesis of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide may be optimized to improve its stability and ease of use in lab experiments. Overall, the study of this compound has the potential to lead to the development of new treatments for various diseases and conditions.
Synthesis Methods
The synthesis of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide involves the reaction of 4,4-dimethoxy-3-hydroxybutyn-2-one with hydroxylamine hydrochloride in the presence of sodium acetate. This reaction results in the formation of N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide, which can be purified using various techniques such as column chromatography and recrystallization.
Scientific Research Applications
N-(4,4-Dimethoxyoxan-3-yl)but-2-ynamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit various biological activities such as anti-inflammatory, antitumor, and antimicrobial properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
properties
IUPAC Name |
N-(4,4-dimethoxyoxan-3-yl)but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO4/c1-4-5-10(13)12-9-8-16-7-6-11(9,14-2)15-3/h9H,6-8H2,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCUXACMFAONLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NC1COCCC1(OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-(4-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide](/img/structure/B2754396.png)
![1-(3-([1,2,4]Triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(4-chlorobenzyl)urea](/img/structure/B2754398.png)

![1-((3-chlorobenzyl)thio)-4-methylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2754400.png)

![6-Iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2754403.png)
![N-(2-((3-(4-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)isobutyramide](/img/structure/B2754404.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-hydroxy-3-(naphthalen-1-yl)propyl)urea](/img/structure/B2754409.png)
![N,N-diethyl-4-{[2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidin-5-yl]formamido}butanamide](/img/structure/B2754413.png)
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)

![4-[[2-(1-Oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2754418.png)